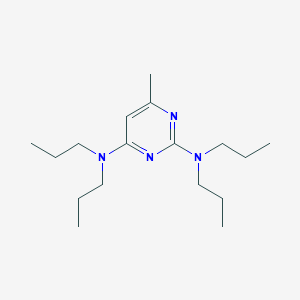
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine typically involves multi-step organic reactions. One common method includes the alkylation of pyrimidine derivatives with propyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of new pyrimidine derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to nucleic acids or proteins, altering their structure and function. This interaction can lead to the inhibition of enzymatic activities or the modulation of signal transduction pathways, ultimately affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diaminopyrimidine: A simpler analog with similar core structure but lacking the propyl groups.
6-Methyl-2,4-diaminopyrimidine: Similar to the target compound but without the N,N,N,N-tetrapropyl substitution.
Tetrapropylpyrimidine: Lacks the amino groups but has the propyl substitutions.
Uniqueness
2,4-bis-(N,N-di-n-Propylamino)-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple propyl groups enhances its lipophilicity and may influence its biological activity and solubility in organic solvents.
Propiedades
Número CAS |
111697-12-2 |
|---|---|
Fórmula molecular |
C17H32N4 |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
6-methyl-2-N,2-N,4-N,4-N-tetrapropylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H32N4/c1-6-10-20(11-7-2)16-14-15(5)18-17(19-16)21(12-8-3)13-9-4/h14H,6-13H2,1-5H3 |
Clave InChI |
UYWAMAFILRUUGZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
SMILES canónico |
CCCN(CCC)C1=NC(=NC(=C1)C)N(CCC)CCC |
Sinónimos |
2,4-bis-(N,N-di-n-propylamino)-6-methylpyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



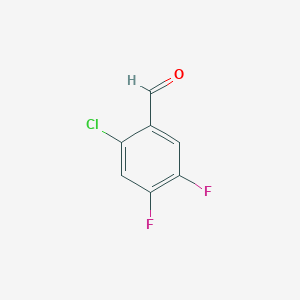
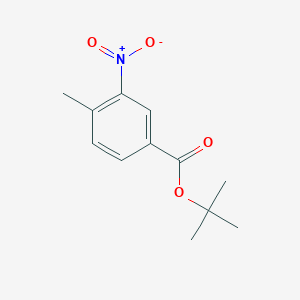
![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)
![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)

![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)

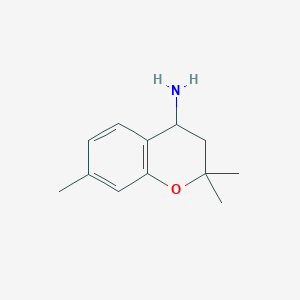
![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)
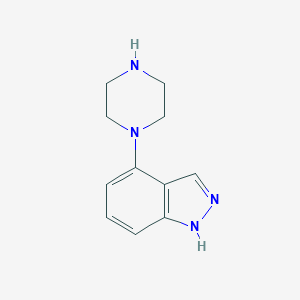

![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
